![molecular formula C8H16N2O4 B11748179 (2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid](/img/structure/B11748179.png)
(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid is a chiral amino acid derivative. It is a compound of interest in various fields of chemistry and biochemistry due to its unique structure and properties. This compound is characterized by the presence of both an amino group and a carboxylic acid group, making it an important building block in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid typically involves the use of enolate anionsThe reaction conditions often require the use of strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the carbanion intermediate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of biocatalysts or fermentation processes. These methods can offer higher yields and greater efficiency compared to traditional synthetic routes. The use of genetically engineered microorganisms to produce the desired amino acid derivative is an area of active research and development.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used to form amides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme catalysis and protein structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple amino acid with a similar structure but lacking the additional amino group.
Glutamic Acid: Contains an additional carboxylic acid group, making it more acidic.
Lysine: Has a longer carbon chain and an additional amino group, making it more basic.
Uniqueness
(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid is unique due to its specific chiral centers and the presence of both an amino and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2R)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
InChI Key |
ZQKXJZFWRBQTIO-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@H](CCCN)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


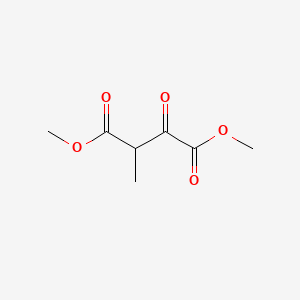

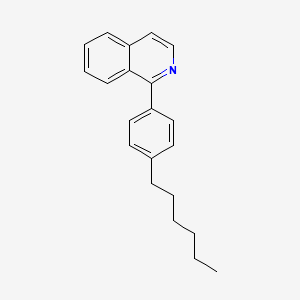
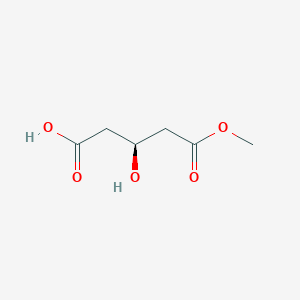
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
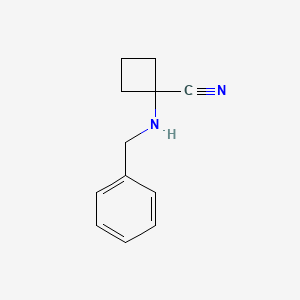
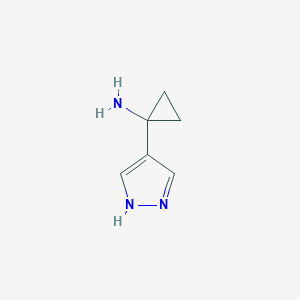
![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)
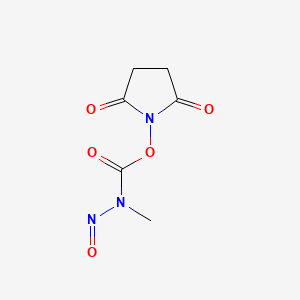
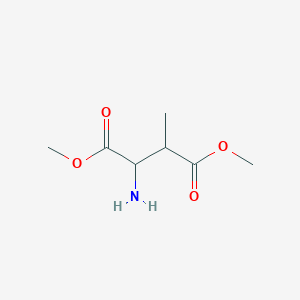

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)
